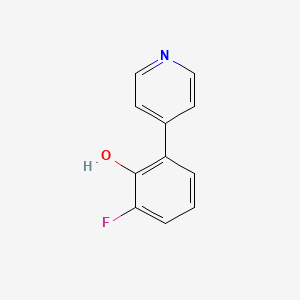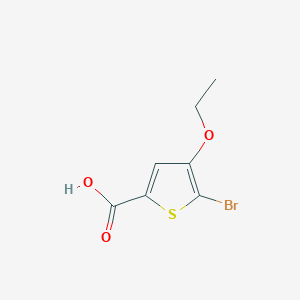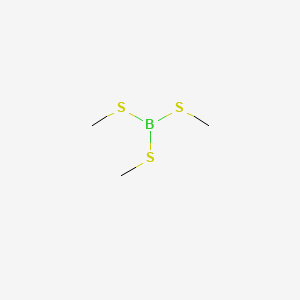
Trimethyl trithioborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl trithioborate, also known as tris(methylthio)borane, is an organoboron compound with the chemical formula C₃H₉BS₃. It is a colorless liquid with a distinct odor and is known for its unique chemical properties. This compound is primarily used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethyl trithioborate can be synthesized through several methods. One common method involves the reaction of boron tribromide with lead methylmercaptide. The reaction typically proceeds with the elimination of insoluble lead salts and subsequent distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting boron tribromide with methyl mercaptan under controlled conditions. The reaction is carried out in a suitable solvent, and the product is purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl trithioborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the boron-sulfur bonds and the methyl groups attached to the boron atom.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone. The reaction typically occurs under mild conditions and results in the formation of boron oxides and sulfur-containing byproducts.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride. This reaction leads to the formation of boron hydrides and methyl sulfides.
Substitution: Substitution reactions involving this compound often occur with nucleophiles such as amines or alcohols. These reactions result in the replacement of the methylthio groups with other functional groups, leading to the formation of new boron-containing compounds.
Major Products Formed: The major products formed from these reactions include boron oxides, boron hydrides, and various boron-containing compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Trimethyl trithioborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential use in drug development.
Medicine: Although not widely used in medicine, this compound’s unique chemical properties make it a subject of interest in medicinal chemistry. It is explored for its potential therapeutic applications.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of other boron-containing compounds.
Wirkmechanismus
The mechanism of action of trimethyl trithioborate involves its interactions with various molecular targets. The compound’s boron-sulfur bonds and methyl groups play a crucial role in its reactivity. It can form complexes with other molecules, leading to the activation or inhibition of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
- Trimethyl borate (C₃H₉BO₃)
- Trimethyl phosphite (C₃H₉PO₃)
- Trimethyl thiophosphate (C₃H₉PS₃)
Trimethyl trithioborate’s unique combination of boron and sulfur atoms makes it a valuable compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
997-49-9 |
|---|---|
Molekularformel |
C3H9BS3 |
Molekulargewicht |
152.1 g/mol |
IUPAC-Name |
tris(methylsulfanyl)borane |
InChI |
InChI=1S/C3H9BS3/c1-5-4(6-2)7-3/h1-3H3 |
InChI-Schlüssel |
PCFXNRZVDPDCHY-UHFFFAOYSA-N |
Kanonische SMILES |
B(SC)(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


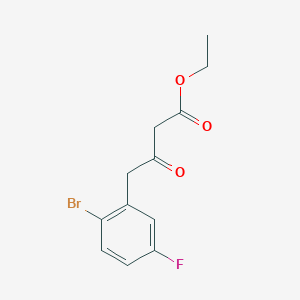
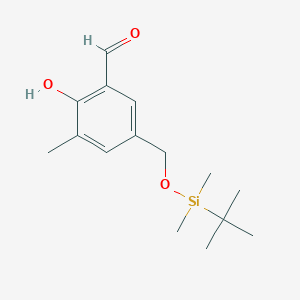
![1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine](/img/structure/B15090710.png)
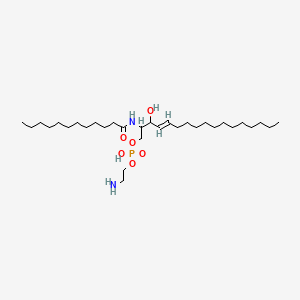
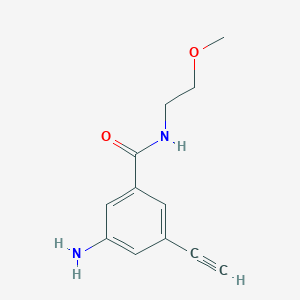
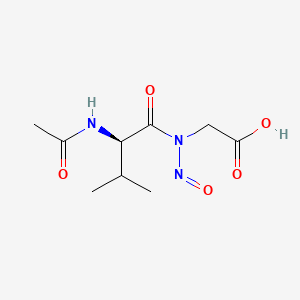
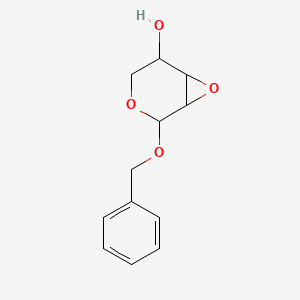
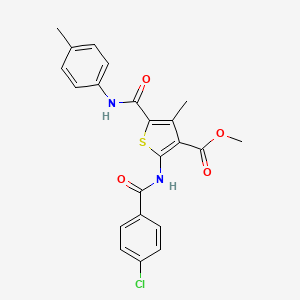
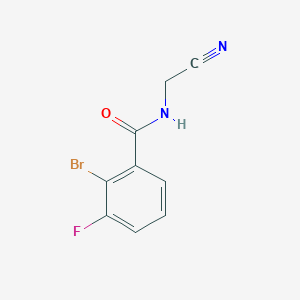

![3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]-](/img/structure/B15090778.png)

